molecular formula C9H14O2 B13832396 1-(2-Oxopropyl)cyclopentane-1-carbaldehyde

1-(2-Oxopropyl)cyclopentane-1-carbaldehyde

Cat. No.: B13832396
M. Wt: 154.21 g/mol
InChI Key: IVYVOYHHIPULQP-UHFFFAOYSA-N
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Description

1-(2-Oxopropyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C9H14O2. It is characterized by a cyclopentane ring substituted with an oxopropyl group and an aldehyde group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Oxopropyl)cyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with an appropriate alkylating agent to introduce the oxopropyl group, followed by oxidation to form the aldehyde group. The reaction conditions typically involve the use of strong bases and oxidizing agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxopropyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: 1-(2-Oxopropyl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(2-Hydroxypropyl)cyclopentane-1-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Oxopropyl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones.

    Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-Oxopropyl)cyclopentane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in various addition and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Cyclopentanecarboxaldehyde: Similar structure but lacks the oxopropyl group.

    Cyclopentanone: Similar structure but lacks the aldehyde group.

    1-(2-Hydroxypropyl)cyclopentane-1-carbaldehyde: Similar structure but with a hydroxyl group instead of an oxo group.

Uniqueness: 1-(2-Oxopropyl)cyclopentane-1-carbaldehyde is unique due to the presence of both an oxopropyl group and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-(2-oxopropyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H14O2/c1-8(11)6-9(7-10)4-2-3-5-9/h7H,2-6H2,1H3

InChI Key

IVYVOYHHIPULQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(CCCC1)C=O

Origin of Product

United States

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